

thermodynamic properties of trifluoromethane gas

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Compound of Interest

Compound Name: Trifluoromethane

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An In-depth Technical Guide on the Thermodynamic Properties of **Trifluoromethane** (R-23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethane (CHF_3), also known as fluoroform or HFC-23, is a colorless, odorless, non-flammable gas.[1][2][3] It is a member of the hydrofluorocarbon (HFC) family and sees use as a refrigerant in very low-temperature systems, a plasma etching agent in the semiconductor industry, and a fire suppression agent.[4][5] Due to its chemical inertness and specific thermodynamic characteristics, a thorough understanding of its properties is crucial for its application in various scientific and industrial fields.[3] This guide provides a comprehensive overview of the thermodynamic properties of **trifluoromethane**, detailed experimental protocols for their measurement, and logical workflows for property determination.

Core Thermodynamic Properties

The thermodynamic behavior of **trifluoromethane** can be described by a fundamental equation of state, which allows for the calculation of various properties across a wide range of temperatures and pressures.[6][7] The formulation is generally valid from the triple point (118.02 K) to approximately 475 K and at pressures up to 120 MPa.[6][8]

Physical Constants

A summary of the fundamental physical constants for **trifluoromethane** is provided in the table below.

Property	Value	Units
Molecular Weight	70.014	g/mol
Boiling Point (at 1 atm)	-82.0	°C
Melting Point	-155.18	°C
Critical Temperature	25.92	°C
Critical Pressure	4.836	MPa
Critical Density	525.02	kg/m ³
Triple Point Temperature	118.02	K

Sources:[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of **trifluoromethane** at various conditions.

Table 1: Vapor Pressure of Saturated Trifluoromethane

Temperature (°C)	Pressure (kPa)
-100	46.9
-80	136.5
-60	333.8
-40	701.4
-20	1354.8
0	2447.8
20	4168.2

Note: Values are calculated based on correlations presented in the literature.[\[1\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Density of Saturated Trifluoromethane

Temperature (°C)	Liquid Density (kg/m ³)	Vapor Density (kg/m ³)
-100	1442.0	2.9
-80	1374.0	7.8
-60	1298.0	17.5
-40	1210.0	35.1
-20	1102.0	65.4
0	958.0	118.1
20	701.0	240.3

Note: Values are derived from equations of state and experimental data.[\[1\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Isobaric Heat Capacity (Cp) of Trifluoromethane Gas at 1 atm

Temperature (°C)	Cp (kJ/kg·K)
-50	0.635
0	0.708
50	0.781
100	0.852
150	0.918
200	0.979

Note: These values are for the gas phase at constant pressure.[\[16\]](#)[\[17\]](#)

Table 4: Enthalpy and Entropy of Saturated Trifluoromethane

Temperature (°C)	Liquid Enthalpy (kJ/kg)	Vapor Enthalpy (kJ/kg)	Liquid Entropy (kJ/kg·K)	Vapor Entropy (kJ/kg·K)
-80	100.0	314.1	0.589	1.402
-60	125.6	325.8	0.697	1.385
-40	151.8	335.9	0.798	1.371
-20	179.3	343.8	0.895	1.358
0	209.1	348.3	0.992	1.341
20	244.5	345.9	1.096	1.309

Note: Reference state for enthalpy and entropy can vary.[\[11\]](#)[\[16\]](#)

Table 5: Transport Properties of Trifluoromethane Gas at 1 atm

Temperature (°C)	Viscosity (μPa·s)	Thermal Conductivity (mW/m·K)
-50	9.9	10.2
0	12.4	13.8
50	14.7	17.3
100	16.9	20.7
150	19.0	24.0
200	21.0	27.2

Note: Transport properties are dependent on both temperature and pressure.[\[8\]](#)[\[18\]](#)

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements.

Protocol 1: Determination of Vapor Pressure by the Static Method

- Apparatus: A high-pressure isoteniscope, a constant temperature bath, a calibrated pressure transducer, and a vacuum pump.
- Procedure:
 1. Evacuate the entire system, including the isoteniscope, to a pressure of a few microns of mercury.
 2. Introduce a pure sample of **trifluoromethane** into the isoteniscope, condensing it at a low temperature.
 3. Immerse the isoteniscope in the constant-temperature bath, ensuring the temperature is stable and accurately measured.
 4. Allow the system to reach thermal and phase equilibrium.
 5. Record the pressure reading from the transducer.
 6. Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Source:[14][15]

Protocol 2: Determination of Gas Density using a Vibrating Tube Densitometer

- Apparatus: A vibrating tube densitometer, a temperature-controlled chamber, a pressure regulator, and a source of high-purity **trifluoromethane** gas.[19][20][21]
- Procedure:
 1. Calibrate the densitometer with at least two fluids of known density (e.g., dry nitrogen and a reference gas).

2. Evacuate the densitometer tube.
3. Introduce the **trifluoromethane** gas sample into the tube, controlling the pressure with the regulator.
4. Allow the temperature of the gas and the densitometer to stabilize within the temperature-controlled chamber.
5. Measure the resonant frequency of the vibrating tube.
6. The instrument's software will convert the resonant frequency to a density value based on the initial calibration.
7. Repeat measurements at different temperatures and pressures as required.

Source:[19][20][21][22]

Protocol 3: Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

- Apparatus: A differential scanning calorimeter (DSC), sample and reference crucibles, and a source of high-purity **trifluoromethane** gas.[23][24][25]
- Procedure:
 1. Perform a baseline measurement with empty crucibles in the DSC cell over the desired temperature range.
 2. Place a known mass of a standard material (e.g., sapphire) in the sample crucible and run the same temperature program to calibrate the heat flow signal.
 3. Introduce a known mass of the **trifluoromethane** sample into a hermetically sealed crucible.
 4. Place the sample crucible and an empty reference crucible in the DSC cell.
 5. Heat the sample at a constant rate over the desired temperature range.

6. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
7. The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.

Source:[23][24][25][26]

Protocol 4: Determination of Thermal Conductivity by the Transient Hot-Wire Method

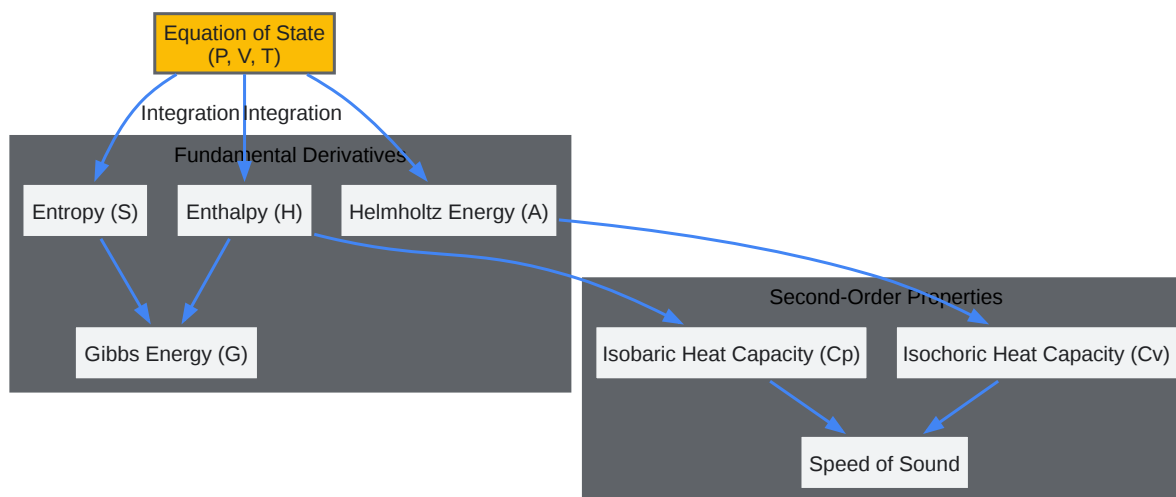
- Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire suspended in a pressure vessel, a Wheatstone bridge, a high-speed data acquisition system, and a temperature- and pressure-controlled environment.[27][28][29][30]
- Procedure:
 1. Calibrate the resistance of the platinum wire as a function of temperature.
 2. Evacuate the pressure vessel and fill it with the **trifluoromethane** gas sample to the desired pressure.
 3. Allow the system to reach thermal equilibrium.
 4. Apply a step voltage to the Wheatstone bridge, causing the platinum wire to heat up.
 5. Record the transient temperature rise of the wire as a function of time by measuring its resistance change.
 6. The thermal conductivity of the gas is determined from the slope of the temperature rise versus the logarithm of time, applying necessary corrections for non-ideal effects.

Source:[27][28][29][30][31]

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the central role of the equation of state (EoS) in deriving various thermodynamic properties of a pure substance like **trifluoromethane**.



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